2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole
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Overview
Description
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole is an organic compound that features a unique combination of a furo[3,4-c]pyrazole core and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the reaction with tetramethyl-1,3,2-dioxaborolane to introduce the boronic ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The furo[3,4-c]pyrazole core can undergo reduction reactions under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions yield boronic acids .
Scientific Research Applications
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The furo[3,4-c]pyrazole core can interact with various biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different core structure.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a boronic ester group and aniline core.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate: Features a boronic ester group and a pyridine core.
Uniqueness
2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole is unique due to its combination of a furo[3,4-c]pyrazole core and a boronic ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19BN2O3 |
---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydrofuro[3,4-c]pyrazole |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-6-16-7-9(8)14-15(10)5/h6-7H2,1-5H3 |
InChI Key |
GDAWFVBASFIKOC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3COCC3=NN2C |
Origin of Product |
United States |
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